molecular formula C17H19NO2 B184903 (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine CAS No. 504432-21-7

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine

Cat. No.: B184903
CAS No.: 504432-21-7
M. Wt: 269.34 g/mol
InChI Key: IWOPODOWUMOAKZ-UHFFFAOYSA-N
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Description

“(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine” is a chemical compound with the CAS Number: 1609400-82-9 . It has a molecular weight of 350.26 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethylbenzyl)amine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO2.BrH/c1-2-13-3-5-14 (6-4-13)10-18-11-15-7-8-16-17 (9-15)20-12-19-16;/h3-9,18H,2,10-12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has a wide range of scientific applications, including drug development, cancer research, and neuroscience. In drug development, this compound has been used as a tool to study the effects of drugs on the central nervous system. In cancer research, this compound has been used to study the mechanisms of action of cancer drugs, as well as to identify potential targets for cancer therapies. In neuroscience, this compound has been used to study the effects of drugs on the brain, as well as to identify potential treatments for neurological disorders.

Mechanism of Action

Advantages and Limitations for Lab Experiments

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its high solubility in water, which makes it easy to work with in the lab. Additionally, this compound is relatively stable in both acidic and basic solutions, making it suitable for a variety of experiments. However, this compound is also sensitive to light and heat, so it must be handled carefully in the lab.

Future Directions

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has a wide range of potential applications in the medical and scientific fields. In the future, this compound could be used to develop new drugs for the treatment of neurological disorders, such as depression and anxiety. Additionally, this compound could be used to study the effects of drugs on the brain, as well as to identify potential targets for cancer therapies. Finally, this compound could be used to develop new treatments for a variety of other conditions, such as chronic pain and inflammation.

Synthesis Methods

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is synthesized through a two-step process. The first step involves the reaction of 4-ethylbenzyl alcohol with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of a 1,3-benzodioxol-5-ylmethyl ester, which can then be hydrolyzed to form this compound. The second step involves the reaction of the this compound with a base such as potassium carbonate to form the desired product.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16/h3-9,18H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOPODOWUMOAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353347
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504432-21-7
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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